molecular formula C8H15ClO4S B2910182 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride CAS No. 1781380-26-4

2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B2910182
CAS No.: 1781380-26-4
M. Wt: 242.71
InChI Key: AYFSMFLYANTEBC-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride is a high-purity chemical intermediate designed for advanced research and development applications, particularly in pharmaceutical and synthetic chemistry. This compound features a reactive sulfonyl chloride group, making it an essential building block for the introduction of the sulfonyl moiety into target molecules. Its structure, which incorporates a tetrahydropyran (oxane) ring, is commonly found in pharmacologically active compounds and contributes desirable physicochemical properties . As a reagent, its primary value lies in its ability to act an electrophile, readily reacting with nucleophiles such as amines to form sulfonamide derivatives. Sulfonamides are a critical functional group in numerous FDA-approved drugs and bioactive molecules, including those with anticancer properties . The methoxy substituent on the carbon chain further modulates the compound's steric and electronic characteristics, offering researchers a tool to fine-tune the properties of the resulting molecules. This reagent is intended for use by qualified laboratory personnel in controlled settings. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to synthesize novel compounds for screening, develop new synthetic methodologies, and create potential enzyme inhibitors by targeting active sites that recognize sulfonamide-based structures . Proper handling procedures must be followed, as sulfonyl chlorides are typically moisture-sensitive and require storage under appropriate conditions to maintain stability and reactivity.

Properties

IUPAC Name

2-methoxy-2-(oxan-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4S/c1-12-8(6-14(9,10)11)7-3-2-4-13-5-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFSMFLYANTEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methoxyethanol with oxan-3-yl chloride in the presence of a sulfonyl chloride reagent . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and water for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride (CAS 1215974-61-0)

  • Molecular Formula : C₅H₁₁ClO₄S (MW 202.66).
  • Key Features : A linear methoxyethoxy substituent provides flexibility and moderate steric hindrance. This compound is widely used as a sulfonating agent in pharmaceuticals and agrochemicals due to its balanced reactivity and solubility in polar solvents .
  • Comparison : The oxan-3-yl group in the target compound introduces a rigid, cyclic ether structure, which may reduce conformational flexibility but enhance stability in crystalline phases. This could lead to differences in reaction kinetics and selectivity compared to the linear analog.

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride (CAS 1781100-57-9)

  • Molecular Formula : C₉H₁₀ClFO₃S (MW 252.69).
  • Key Features : The fluorophenyl group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group. This compound is likely more reactive in aromatic substitution reactions compared to aliphatic analogs .
  • This may necessitate harsher reaction conditions for sulfonylation compared to the fluorophenyl derivative.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure : Contain sulfonyl bridges linked to triazine rings (e.g., C₉H₁₃N₅O₆S).
  • Key Features: The sulfonyl group facilitates binding to acetolactate synthase in plants, inhibiting growth.
  • Comparison : Unlike sulfonylureas, 2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride is a direct sulfonylation reagent, enabling faster derivatization of amines and alcohols without requiring additional activation steps.

MEM Chloride (2-Methoxyethoxymethyl Chloride)

  • Molecular Formula : C₄H₉ClO₂ (MW 124.57).
  • Key Features : A chlorinated ether used as a protecting group for alcohols. Its chloride is less reactive than sulfonyl chlorides, requiring acid catalysis for cleavage .
  • Comparison : The sulfonyl chloride group in the target compound is significantly more electrophilic, enabling reactions under milder conditions. However, MEM chloride’s lower molecular weight and simpler structure make it more volatile and easier to handle in certain syntheses.

Biological Activity

2-Methoxy-2-(oxan-3-yl)ethane-1-sulfonyl chloride, with the chemical formula C₈H₁₃ClO₃S and CAS number 1781380-26-4, is a sulfonyl chloride compound notable for its potential applications in organic synthesis and pharmaceutical research. Its unique structural features, including a methoxy group and an oxane ring, may confer specific biological activities that warrant detailed exploration.

The compound is characterized by its high electrophilicity due to the sulfonyl chloride functional group, making it reactive towards nucleophiles such as amino acids and proteins. This reactivity is crucial for understanding its potential biological interactions and therapeutic applications.

PropertyValue
Molecular Weight242.72 g/mol
Molecular FormulaC₈H₁₃ClO₃S
CAS Number1781380-26-4
StructureStructure

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the modification of proteins and peptides, potentially altering their function or stability. The sulfonyl chloride group can undergo nucleophilic substitution reactions, resulting in the formation of sulfonamides or sulfonate esters, which may exhibit biological activity.

Reactivity with Biological Nucleophiles

Studies have indicated that compounds similar in structure to this compound can demonstrate varied reactivity profiles depending on their functional groups and steric hindrance. This suggests that the compound may interact selectively with certain biological targets, influencing enzymatic activities or protein interactions.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of this compound, highlighting its potential as a pharmaceutical intermediate. For instance, preliminary studies have shown that modifications to the oxane ring can significantly affect the compound's reactivity and biological activity.

Case Study 1: Synthesis and Reactivity
A study published in Synthetic Organic Chemistry explored the synthesis of this compound using thionyl chloride as a chlorinating agent. The researchers found that this method allowed for high purity yields, essential for subsequent biological testing .

Case Study 2: Biological Interactions
Another investigation focused on the interaction of this compound with various nucleophiles, including amino acids. The results indicated that the compound could effectively modify lysine residues in proteins, suggesting potential applications in drug development aimed at targeting specific protein functions .

Applications in Pharmaceutical Research

Due to its ability to modify biological molecules, this compound is being investigated for its role in drug formulation processes. Its unique structure may facilitate the development of novel therapeutic agents through targeted modifications of biomolecules.

Table 2: Potential Applications

Application AreaDescription
Drug DevelopmentIntermediate for synthesizing active pharmaceutical ingredients (APIs).
Biochemical ResearchModifying peptides/proteins to study structure-function relationships.
Material ScienceCreating functionalized polymers with specific properties.

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